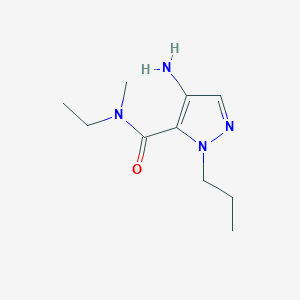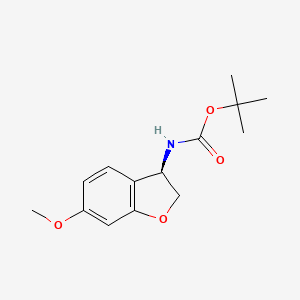
(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine, also known as 3-MeO-2'-oxo-PCM or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 by a team of researchers at the University of Bristol, UK. Methoxetamine has gained popularity in recent years as a recreational drug due to its dissociative and hallucinogenic effects. However,
Wirkmechanismus
Methoxetamine acts as an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This leads to a dissociative state, where the user feels detached from their surroundings and experiences hallucinations.
Biochemical and Physiological Effects
Methoxetamine has been shown to affect various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Methoxetamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral tests in animals. However, one limitation is that it has a short half-life, which means that its effects may not last long enough for some experiments.
Zukünftige Richtungen
There are several potential future directions for research on Methoxetamine. One area of interest is its potential use in treating depression and other mood disorders. Another area of interest is its potential use as a neuroprotective agent in cases of traumatic brain injury or stroke. Additionally, more research is needed to fully understand the long-term effects of Methoxetamine on the brain and body.
Conclusion
In conclusion, Methoxetamine is a dissociative anesthetic drug that has gained popularity as a recreational drug in recent years. However, it also has potential scientific research applications, including as a treatment for depression and as a neuroprotective agent. Further research is needed to fully understand its effects and potential uses.
Synthesemethoden
Methoxetamine can be synthesized in a laboratory setting using various methods. One common method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This is then reacted with 2-amino-2-methylpropan-1-ol to form Methoxetamine.
Wissenschaftliche Forschungsanwendungen
Methoxetamine has been studied for its potential use in treating various medical conditions. One study found that Methoxetamine may have antidepressant effects, as it increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus of rats. Another study found that Methoxetamine may have neuroprotective effects, as it reduced brain damage in rats with traumatic brain injury.
Eigenschaften
IUPAC Name |
(2S)-3-(3-methoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHVHCVHTWLEZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)

![7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)](/img/structure/B2971930.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2971934.png)






![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)